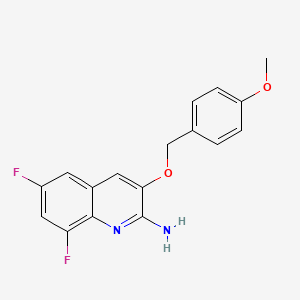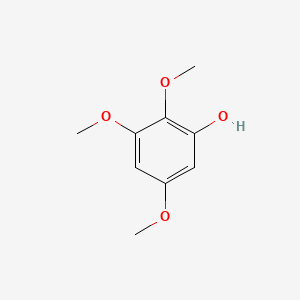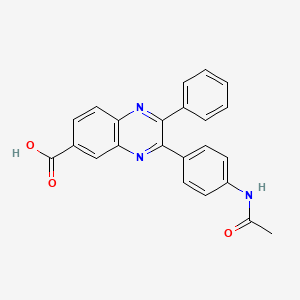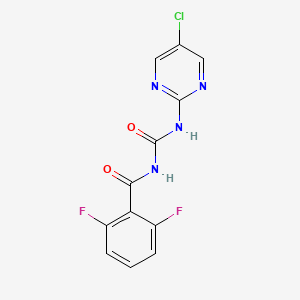
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazolidinone ring attached to a nonanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid typically involves the reaction of 5-methyl-2-oxoimidazolidine with a nonanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Applications De Recherche Scientifique
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The nonanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid
Uniqueness
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88193-16-2 |
|---|---|
Formule moléculaire |
C13H24N2O3 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid |
InChI |
InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18) |
Clé InChI |
GZIIXECHPFVOCK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)

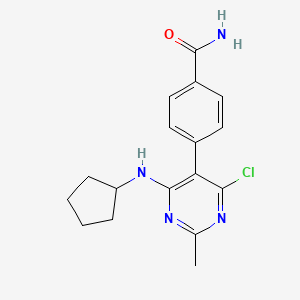


![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
